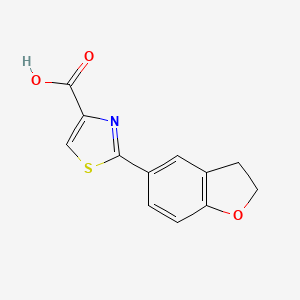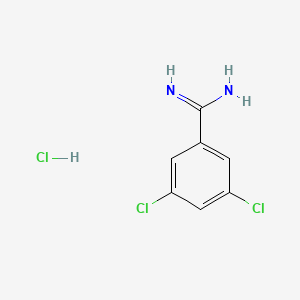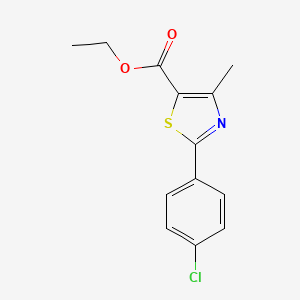
2,4-Diphenylpyrrolidine
Vue d'ensemble
Description
2,4-Diphenylpyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for 2,4-Diphenylpyrrolidine were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
2,4-Diphenylpyrrolidine contains a pyrrolidine ring flanked by two phenyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Antimicrobial and Antineoplastic Agents
2,4-Diphenylpyrrolidine derivatives have been synthesized and evaluated for their antimicrobial and antineoplastic (anti-cancer) activities. Studies show that these compounds exhibit both antimicrobial and antineoplastic activities, indicating their potential as therapeutic agents in these areas (Saudi, El Semary, & El Sawaf, 2002).
Acid Dissociation Constants in Hydroorganic Solvent
Research has been conducted on the acid dissociation constants of 5,5-diphenylpyrrolidine N-aroylthiourea derivatives in dimethyl sulfoxide–water hydroorganic solvent. This is crucial for understanding the chemical properties and potential applications of these compounds in various solvents (Nural, 2017).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, closely related to 2,4-diphenylpyrrolidine, have been synthesized for use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are useful in the development of treatments for various diseases (Singh & Umemoto, 2011).
Enantioselective Synthesis in Organic Chemistry
2,4-Diphenylpyrrolidine has been used as a chiral auxiliary in the enantioselective synthesis of anti-beta-substituted gamma,delta-unsaturated amino acids, demonstrating its utility in stereoselective organic synthesis (Liu et al., 2008).
Inorganic Chemistry and Catalysis
2,4-Diphenylpyrrolidine derivatives have been used in inorganic chemistry and catalysis, for instance in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, forming pyrrolidine derivatives (Bender & Widenhoefer, 2005).
Ligand Synthesis for Metal Complexes
The synthesis of N-Dialkylamino-N‘-alkylimidazol-2-ylidenes, involving 2,4-diphenylpyrrolidine derivatives, has been explored for applications in creating ligands for metal complexes. This is significant in organometallic chemistry and material science (Ros et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2,4-diphenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYNEJPWCDXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)
![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)
![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)









